o-Oxalotoluidide

Antimycobacterial Tuberculosis Structure–Activity Relationship (SAR)

o-Oxalotoluidide (IUPAC: N,N'-bis(2-methylphenyl)oxamide; CAS 3299-62-5) is a symmetrical N,N'-diarylethanediamide belonging to the oxamide family, characterized by two ortho-tolyl substituents on the amide nitrogens. Its molecular formula is C₁₆H₁₆N₂O₂ (MW 268.31 g·mol⁻¹), and it is typically supplied as a colorless crystalline solid with a melting point of 211–215 °C and a minimum purity specification of 95% (commercial suppliers also offer 97%+ grades).

Molecular Formula C16H16N2O2
Molecular Weight 268.31 g/mol
CAS No. 3299-62-5
Cat. No. B133014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Oxalotoluidide
CAS3299-62-5
SynonymsN1,N2-Bis(2-methylphenyl)ethanediamide;  N,N’-Bis(2-methylphenyl)ethanediamide;  o-Oxalotoluidide;  N,N’-Bis(o-tolyl)oxamide;  NSC 11023; 
Molecular FormulaC16H16N2O2
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)C(=O)NC2=CC=CC=C2C
InChIInChI=1S/C16H16N2O2/c1-11-7-3-5-9-13(11)17-15(19)16(20)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,17,19)(H,18,20)
InChIKeyCURRJRVNHCZZST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





o-Oxalotoluidide (CAS 3299-62-5) Procurement-Grade Overview: Chemical Identity, Purity & Core Specifications


o-Oxalotoluidide (IUPAC: N,N'-bis(2-methylphenyl)oxamide; CAS 3299-62-5) is a symmetrical N,N'-diarylethanediamide belonging to the oxamide family, characterized by two ortho-tolyl substituents on the amide nitrogens [1]. Its molecular formula is C₁₆H₁₆N₂O₂ (MW 268.31 g·mol⁻¹), and it is typically supplied as a colorless crystalline solid with a melting point of 211–215 °C and a minimum purity specification of 95% (commercial suppliers also offer 97%+ grades) . The compound's ortho-substitution pattern imparts distinct steric and electronic properties, differentiating it from its meta- and para-regioisomers and strongly influencing both its solid-state packing and its reactivity profile as a dienophile or ligand precursor [1][2].

Why o-Oxalotoluidide (CAS 3299-62-5) Cannot Be Interchanged with Its Regioisomers or Generic Oxamides


Although m-oxalotoluidide (CAS 3551-75-5) and p-oxalotoluidide (CAS 3299-61-4) share the identical molecular formula (C₁₆H₁₆N₂O₂) and are frequently sourced as interchangeable oxamide building blocks, their substitution patterns produce markedly different physicochemical, spectroscopic, and biological properties [1]. The ortho-methyl groups in o-oxalotoluidide introduce steric hindrance that reduces molecular planarity, alters hydrogen-bonding networks in the solid state (triclinic P1̄ vs. alternative space groups), and shifts the compound's lipophilicity (XLogP3 = 3.1) relative to the meta and para analogs [1][2]. These differences translate into non-equivalent antimycobacterial activity, distinct IR carbonyl stretching frequencies, and divergent reactivity in cycloaddition or metal-catalyzed coupling reactions, making generic substitution scientifically unsound when reproducible performance is required [1].

o-Oxalotoluidide (CAS 3299-62-5) Product-Specific Quantitative Evidence Guide


Regiochemistry-Driven Antimycobacterial Activity: Ortho vs. Meta vs. Para Substitution Comparison

Within the N,N'-diarylethanediamide chemotype, antimycobacterial activity is highly dependent on the aryl substitution pattern. o-Oxalotoluidide (ortho-CH₃; m.p. 211–212 °C) was among the series synthesized and biologically evaluated alongside its meta-methyl (compound 2) and para-methyl (compound 3) regioisomers [1]. While the primary publication reports that the antimycobacterial activity of this class depends on lipophilicity, the ortho-methyl derivative presents a distinct lipophilicity and steric profile compared to its isomers, resulting in differential in vitro growth inhibition of Mycobacterium tuberculosis [1]. The class-level SAR establishes that antimycobacterially active substances were found only in the N,N'-diarylethanediamide and N,N'-diarylbutanediamide series, and the ortho-substituted member is structurally precluded from interchangeable use with the meta or para analogs [1].

Antimycobacterial Tuberculosis Structure–Activity Relationship (SAR)

Solid-State Structure: Unique Intramolecular Hydrogen-Bonding Motif Enabled by Ortho Substitution

The single-crystal X-ray structure of o-oxalotoluidide reveals a crystallographically imposed center of symmetry at the midpoint of the central C–C bond of the oxamide unit, with an intramolecular C–H···O hydrogen bond forming a six-membered ring (S(6) motif) that is sterically enabled by the ortho-methyl group [1]. The crystal belongs to the triclinic space group P1̄ with unit-cell parameters a = 5.3504(13) Å, b = 6.7371(17) Å, c = 10.228(3) Å, α = 99.582(4)°, β = 96.152(4)°, γ = 106.527(4)°, and a calculated density Dx = 1.296 Mg·m⁻³ [1]. This intramolecular S(6) motif is geometrically impossible for the para isomer and is expected to be topologically distinct for the meta isomer, directly affecting molecular planarity, melting point, and solubility [1].

Crystallography Crystal Engineering Hydrogen Bonding

Unique Dienophile Reactivity: Triflic Anhydride-Mediated Elimination to Maleimides

o-Oxalotoluidide functions as a specialized dienophile that undergoes elimination with trifluoromethanesulfonic anhydride (Tf₂O) to produce maleimide as the major product, with the reaction typically conducted in dichloromethane at room temperature . This reactivity has been exploited to synthesize various N-substituted maleimides (including N-methylmaleimide, ethylmaleimide, and propylmaleimide) in high yields . The ortho-tolyl groups on the nitrogen atoms confer distinct steric and electronic properties that influence the elimination pathway compared to N-unsubstituted or N-alkyl oxamides .

Synthetic Methodology Maleimide Synthesis Dienophile

Spectroscopic Fingerprint: IR and UV-Vis Absorption Signatures for Identity Confirmation

o-Oxalotoluidide possesses a well-defined spectroscopic fingerprint in the KnowItAll spectral libraries (Wiley), with FTIR (KBr wafer) and UV-Vis (methanol) reference spectra available under SpectraBase Compound ID ERpSAQ3lt5z [1]. The IR carbonyl stretching frequency of the ortho isomer (1668 cm⁻¹, KBr) is measurably distinct from that of the meta isomer (1666 cm⁻¹) and other analogs reported in Table 2 of the MDPI study [2]. These reproducible spectral differences provide a direct, instrument-based method for identity verification and regioisomer discrimination upon receipt of material, serving as a critical quality control gate prior to experimental use [1][2].

Analytical Chemistry Quality Control Spectroscopy

Optimal Research and Industrial Application Scenarios for o-Oxalotoluidide (CAS 3299-62-5)


Antimycobacterial Drug Discovery: Regiochemistry-Dependent Screening Libraries

When constructing focused compound libraries for antitubercular screening, o-oxalotoluidide should be sourced as the ortho-methyl representative within a comprehensive N,N'-diarylethanediamide set that includes the meta and para regioisomers. The class-level SAR evidence confirms that antimycobacterial activity is restricted to the ethanediamide and butanediamide subseries, and that substitution position on the aryl ring modulates both lipophilicity and bioactivity [1]. Replacing the ortho isomer with a different regioisomer would introduce an uncontrolled variable that confounds SAR interpretation [1].

Crystal Engineering and Solid-State Form Design

The unique triclinic P1̄ crystal packing of o-oxalotoluidide, featuring an intramolecular C–H···O S(6) hydrogen-bonded ring, makes it a candidate scaffold for crystal engineering studies investigating the influence of ortho-substituents on supramolecular assembly [1]. Researchers designing co-crystals, polymorph screens, or solid-state reactivity studies should procure o-oxalotoluidide specifically, as the meta and para regioisomers exhibit fundamentally different hydrogen-bonding topologies and space-group symmetries [1].

Maleimide Synthesis via Dienophile Elimination Route

In synthetic workflows requiring the preparation of N-substituted maleimides (key intermediates for pharmaceuticals, agrochemicals, and polymer cross-linkers), o-oxalotoluidide serves as a validated dienophile precursor that undergoes Tf₂O-mediated elimination in dichloromethane at room temperature to deliver the maleimide core in high yields [1]. Substituting a generic dialkyl oxamide for this transformation is not supported by literature precedent for the same reaction conditions and product profiles [1].

Analytical Reference Standard and Method Development

o-Oxalotoluidide's well-characterized spectroscopic signatures—including FTIR ν(C=O) at 1668 cm⁻¹, archived UV-Vis spectrum (methanol), and published crystallographic data—qualify it as a reference standard for developing HPLC, GC, or FTIR-based identity and purity methods [1][2]. Laboratories performing quality control on oxamide derivatives can use the ortho isomer as a system suitability standard, with the specific IR band at 1668 cm⁻¹ serving as a resolving marker against the para (1706 cm⁻¹) and meta (1666 cm⁻¹) isomers [2].

Technical Documentation Hub

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